molecular formula C17H22N2O2 B3130831 tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate CAS No. 345264-23-5

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate

Cat. No.: B3130831
CAS No.: 345264-23-5
M. Wt: 286.37 g/mol
InChI Key: IGYSUSDSFKKPBM-UHFFFAOYSA-N
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Description

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their biological activities. This compound features a tert-butyl carbamate group attached to an indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Scientific Research Applications

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s indole moiety makes it a valuable tool in studying biological processes, as indole derivatives are known to interact with various biological targets.

    Medicine: Research into the compound’s potential therapeutic applications is ongoing, particularly in the development of drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials

Preparation Methods

The synthesis of tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as indole derivatives and tert-butyl carbamate.

    Reaction Conditions: The reaction conditions often involve the use of protecting groups, such as tert-butyl, to protect the amine group during the synthesis. The tert-butyl group can be installed using tert-butyl chloroformate in the presence of a base like triethylamine.

    Synthetic Routes: One common synthetic route involves the reaction of indole derivatives with tert-butyl chloroformate to form the tert-butyl carbamate intermediate. .

Chemical Reactions Analysis

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indole ring or the carbamate group are replaced with other groups. .

Mechanism of Action

The mechanism of action of tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate involves its interaction with specific molecular targets. The indole moiety can interact with enzymes, receptors, and other proteins, modulating their activity. The carbamate group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity .

Comparison with Similar Compounds

tert-Butyl ((1H-indol-7-yl)methyl)(allyl)carbamate can be compared with other indole derivatives, such as:

Properties

IUPAC Name

tert-butyl N-(1H-indol-7-ylmethyl)-N-prop-2-enylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O2/c1-5-11-19(16(20)21-17(2,3)4)12-14-8-6-7-13-9-10-18-15(13)14/h5-10,18H,1,11-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGYSUSDSFKKPBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CC=C)CC1=CC=CC2=C1NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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